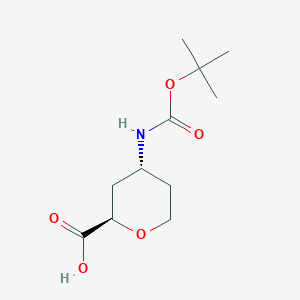

rel-(2R,4R)-4-(tert-Butoxycarbonylamino)tetrahydropyran-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rel-(2R,4R)-4-(tert-Butoxycarbonylamino)tetrahydropyran-2-carboxylic acid, also known as Boc-L-Pro-L-Tcp-OH, is a chemical compound that has gained significant attention in the field of scientific research. It is a tetrahydropyran-containing amino acid that has been found to exhibit unique properties and potential applications in various fields.

Applications De Recherche Scientifique

Broad Applications in Synthetic Chemistry

This compound has been explored for its utility in synthetic chemistry, particularly in the synthesis of complex molecules. For instance, it serves as a precursor in the synthesis of 1,2,4,5-tetraoxanes through a Re(2)O(7)-catalyzed high-yielding condensation process, showcasing its versatility in creating targets not easily prepared via existing methods (Ghorai & Dussault, 2009). Similarly, its derivatives have been synthesized for the formation of novel thiopyrano[2,3-d][1,3]thiazoles, highlighting its contribution to the development of structurally complex and diverse chemical entities (Zelisko et al., 2015).

Role in Photoluminescence and Materials Science

In materials science, the compound has been used to synthesize complex salts and complexes that exhibit metal-to-ligand charge-transfer sensitization, facilitating near-infrared emitting lanthanides in trimetallic arrays. This application underscores its significance in developing materials with specific optical properties (Pope et al., 2005). Additionally, its role extends to the solid-phase synthesis of peptides containing a C-terminal alcohol, indicating its utility in peptide synthesis and modification techniques (Hsieh, Wu, & Chen, 1998).

Contribution to Novel Synthesis Methods

Research also demonstrates its use in innovative synthesis methods, such as in the condensation of carboxylic acids with non-nucleophilic N-heterocycles and anilides, showcasing a broad applicability in acylation reactions with high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016). The compound's derivatives further aid in the chemoselective hydrogenolysis of tetrahydropyran-2-methanol to 1,6-hexanediol, highlighting its role in selective chemical transformations with significant yields (Chen et al., 2010).

Propriétés

IUPAC Name |

(2R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGLJGXKSGRHSC-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOC(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCO[C@H](C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.3.0]octane-1-carboxylic acid](/img/structure/B2975766.png)

![tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B2975767.png)

![2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2975768.png)

![[2-(4-Methylphenoxy)phenyl]methanamine](/img/structure/B2975772.png)

![2-[(2-chlorobenzyl)thio]-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2975773.png)

![trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-](/img/no-structure.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide](/img/structure/B2975778.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2975782.png)